3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one
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Overview
Description
3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl chloride
- 4-Chlorobenzoic acid
- 3-(4-Chlorobenzoyl)acrylic acid
Uniqueness
3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62758-37-6 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-4H-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H10ClNO3/c16-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)15(19)20-17/h1-8H,9H2 |
InChI Key |
FSBPJSJIDWWUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)ON1C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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